molecular formula C10H22O4 B14489916 2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) CAS No. 65846-95-9

2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)

Cat. No.: B14489916
CAS No.: 65846-95-9
M. Wt: 206.28 g/mol
InChI Key: ILRRKELLBSRKLA-UHFFFAOYSA-N
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Description

2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) is an organic compound with the molecular formula C10H22O4. It is a diol, meaning it contains two hydroxyl groups (-OH), and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of hexane-1,6-diol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the desired diol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol: Similar in structure but with an additional ethylene glycol unit.

    Hexane-1,6-diol: Lacks the ethylene oxide units present in 2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol).

Uniqueness

2,2’-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol) is unique due to its specific arrangement of hydroxyl groups and ethylene oxide units, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[6-(2-hydroxyethoxy)hexoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4/c11-5-9-13-7-3-1-2-4-8-14-10-6-12/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRKELLBSRKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCOCCO)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52365-03-4
Details Compound: Poly(oxy-1,2-ethanediyl), α,α′-1,6-hexanediylbis[ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α,α′-1,6-hexanediylbis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52365-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90720487
Record name 2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65846-95-9
Record name 2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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